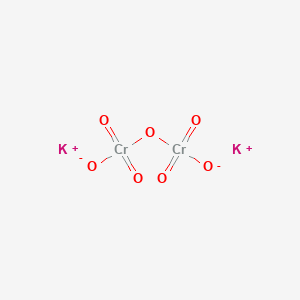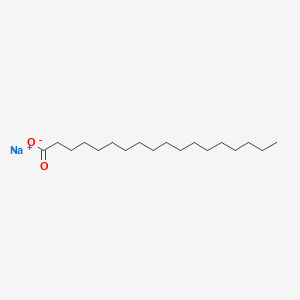
Sodium stearate
概要
説明
Sodium stearate (IUPAC: Sodium Octadecanoate) is the sodium salt of stearic acid . This white solid is the most common soap . It is found in many types of solid deodorants, rubbers, latex paints, and inks . It is also a component of some food additives and food flavorings .
Synthesis Analysis
Sodium stearate is produced as a major component of soap upon saponification of oils and fats . The percentage of the sodium stearate depends on the ingredient fats . Tallow is especially high in stearic acid content (as the triglyceride), whereas most fats only contain a few percent . The idealized equation for the formation of sodium stearate from stearin (the triglyceride of stearic acid) follows:Purified sodium stearate can be made by neutralizing stearic acid with sodium hydroxide .
Molecular Structure Analysis
The empirical formula of Sodium stearate is C18H35NaO2 . It has a molar mass of 306.47 g/mol .Chemical Reactions Analysis
The formation of sodium stearate from stearin (the triglyceride of stearic acid) can be represented by the following equation :Purified sodium stearate can be made by neutralizing stearic acid with sodium hydroxide .
Physical And Chemical Properties Analysis
Sodium stearate is a white solid or powder . It has a melting range of 245–270 ºC . It is soluble in water .科学的研究の応用
Emulsifier and Dispersant in Paints
Sodium stearate serves as an emulsifier and dispersant in latex paints, enhancing the stability and uniformity of the paint mixture .
Ink Thickener
It acts as a thickener in inks, contributing to the desired consistency and performance of printing inks .
Cosmetics Industry
In cosmetics, Sodium stearate is utilized as a stabilizer, viscosity enhancer, and dispersant for liquid makeups. It’s also an FDA-approved flavor additive .
Gelled Fragrances
As a viscosity modifier, it’s employed in gelled fragrances to achieve the right gel consistency .
Lubricant in Plastics Production
Sodium stearate is used as a lubricant in the production of polycarbonates and nylons, aiding in the manufacturing process .
Rubber Production
In rubber production, it functions as a lubricant and de-dusting agent, improving the handling and processing of rubber materials .
Deodorant Sticks
It is the gelling agent for deodorant sticks, providing the solid form and ease of application .
Waterproofing Additives and Ointments
Sodium stearate is used as waterproofing additives and in ointments, enhancing their protective properties .
作用機序
Target of Action
Sodium stearate, the sodium salt of stearic acid, is a type of surfactant . Its primary targets are dirt, grease, and other non-polar substances on the skin or other surfaces . It is also used in the pharmaceutical industry as a surfactant to aid the solubility of hydrophobic compounds .
Mode of Action
Sodium stearate has both hydrophilic and hydrophobic parts, a carboxylate and a long hydrocarbon chain . These two chemically different components induce the formation of micelles, which present the hydrophilic heads outwards and their hydrophobic (hydrocarbon) tails inwards . This provides a lipophilic environment for hydrophobic compounds . The tail part dissolves the grease or dirt and forms the micelle .
Biochemical Pathways
Sodium stearate is produced as a major component of soap upon saponification of oils and fats . The idealized equation for the formation of sodium stearate from stearin (the triglyceride of stearic acid) follows:
(C18H35O2)3C3H5+3NaOH→C3H5(OH)3+3C18H35O2Na(C_{18}H_{35}O_{2})_{3}C_{3}H_{5} + 3NaOH \rightarrow C_{3}H_{5}(OH)_{3} + 3C_{18}H_{35}O_{2}Na (C18H35O2)3C3H5+3NaOH→C3H5(OH)3+3C18H35O2Na
Purified sodium stearate can be made by neutralizing stearic acid with sodium hydroxide :
C17H35COOH+NaOH→C17H35COONa+H2OC_{17}H_{35}COOH + NaOH \rightarrow C_{17}H_{35}COONa + H_{2}O C17H35COOH+NaOH→C17H35COONa+H2O
Pharmacokinetics
Information on the pharmacokinetics of sodium stearate is limited. It is known that sodium stearate is soluble in water , which suggests that it can be easily washed away after it has performed its cleansing action.
Result of Action
The result of sodium stearate’s action is the effective removal of dirt, grease, and other non-polar substances from the skin or other surfaces . In the pharmaceutical industry, it aids in the solubility of hydrophobic compounds .
Action Environment
Sodium stearate is found in many types of solid deodorants, rubbers, latex paints, and inks . It is also a component of some food additives and food flavorings . Sodium stearate is utilized to make waterproofing compounds for papers, textiles, and even some kinds of paint due to its hydrophobic properties . After this application, the materials are more water-resistant and have a longer lifespan .
将来の方向性
Sodium stearate is often used in deodorant sticks as a gelling agent, in bar soaps or as a co-emulsifier in water-in-oil formulations . It is also used as an emulsifier, dispersant, lubricant, surface treatment agent, corrosion inhibitor, etc . It has a wide range of additional uses, including in latex paints, ink thickener, stabilizer, viscosity enhancer, and dispersant for liquid makeups . It is also an FDA-approved flavor additive . It is used as a lubricant in polycarbonates and nylons, and as a lubricant and de-dusting agent in rubber production .
特性
IUPAC Name |
sodium;octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYKJJJTJZKILX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9027318 | |
| Record name | Sodium octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9027318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Pellets or Large Crystals, White to yellow powder or wax-like substance; Stearates are salts of octadecanoic acid; [ACGIH], White solid; [Merck Index] White powder; [MSDSonline] | |
| Record name | Octadecanoic acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | STEARATES | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1690 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Sodium stearate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7165 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
SLOWLY SOL IN COLD WATER OR COLD ALC; FREELY SOL IN HOT SOLVENTS, INSOL IN MANY ORGANIC SOLVENTS | |
| Record name | SODIUM STEARATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5759 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
USUALLY CONTAINS SODIUM PALMITATE | |
| Record name | SODIUM STEARATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5759 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Sodium Stearate | |
Color/Form |
WHITE POWDER | |
CAS RN |
822-16-2 | |
| Record name | Sodium stearate [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9027318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.354 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sodium stearate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QU7E2XA9TG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SODIUM STEARATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5759 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

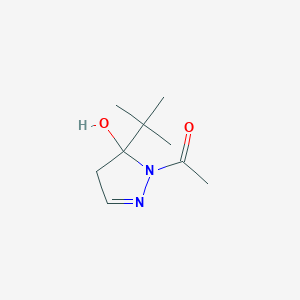


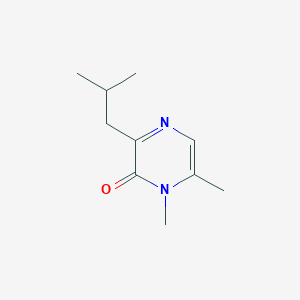

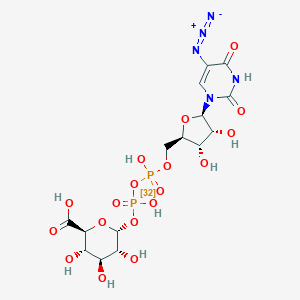

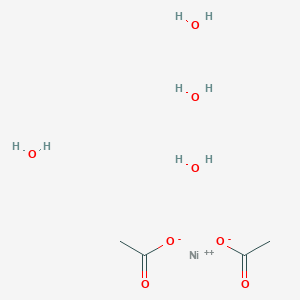
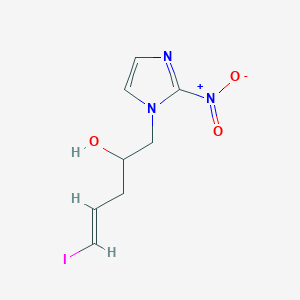
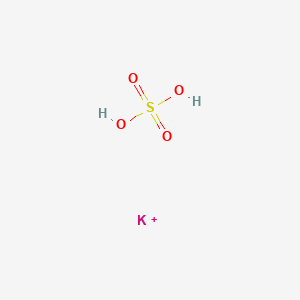

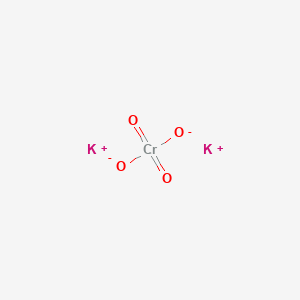
![Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B148094.png)
